molecular formula C10H16Cl2N2 B2437235 Cyclopropyl(5-methylpyridin-3-yl)methanamine dihydrochloride CAS No. 2197056-58-7

Cyclopropyl(5-methylpyridin-3-yl)methanamine dihydrochloride

Cat. No.: B2437235
CAS No.: 2197056-58-7
M. Wt: 235.15
InChI Key: GIFLTRZXGFUSOR-UHFFFAOYSA-N
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Description

. It is known for its unique structure, which combines a cyclopropyl group with a pyridine ring, making it a subject of interest in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(5-methylpyridin-3-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.

    Pyridine Ring Formation: The pyridine ring is synthesized through a series of reactions, including condensation and cyclization.

    Amine Introduction: The amine group is introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(5-methylpyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Cyclopropyl(5-methylpyridin-3-yl)methanamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(5-methylpyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler compound with a cyclopropyl group and an amine group.

    5-Methylpyridine: A compound with a methyl group attached to a pyridine ring.

    Cyclopropylmethylamine: A compound combining a cyclopropyl group with a methylamine group.

Uniqueness

Cyclopropyl(5-methylpyridin-3-yl)methanamine dihydrochloride is unique due to its combination of a cyclopropyl group and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

cyclopropyl-(5-methylpyridin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-7-4-9(6-12-5-7)10(11)8-2-3-8;;/h4-6,8,10H,2-3,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFLTRZXGFUSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(C2CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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